
6,6'-Bis(6-methyl-pyridin-2-yl)-3,3'-bipyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two pyridazine rings connected by a bipyridyl linkage, with each pyridazine ring substituted by a 6-methyl-pyridin-2-yl group. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridylhydrazine with 2,2’-bipyridyl-3,3’-dicarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of automated purification systems.
化学反応の分析
Types of Reactions: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced bipyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane at reflux temperature.
Major Products:
Oxidation: N-oxides of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine.
Reduction: Reduced bipyridazine derivatives.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is primarily based on its ability to coordinate with metal ions and interact with biological macromolecules. The compound’s pyridazine rings can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
類似化合物との比較
2,2’-Bipyridine: A simpler bipyridyl compound with similar coordination properties but lacking the additional pyridazine rings.
4,4’-Bis(6-methyl-pyridin-2-yl)-2,2’-bipyridine: Another bipyridyl derivative with different substitution patterns, leading to distinct electronic properties.
Uniqueness: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine stands out due to its dual pyridazine rings, which enhance its ability to form stable metal complexes and interact with biological targets
特性
CAS番号 |
161405-79-4 |
|---|---|
分子式 |
C20H16N6 |
分子量 |
340.4 g/mol |
IUPAC名 |
3-(6-methylpyridin-2-yl)-6-[6-(6-methylpyridin-2-yl)pyridazin-3-yl]pyridazine |
InChI |
InChI=1S/C20H16N6/c1-13-5-3-7-15(21-13)17-9-11-19(25-23-17)20-12-10-18(24-26-20)16-8-4-6-14(2)22-16/h3-12H,1-2H3 |
InChIキー |
MYSYYTJAVDBWDG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=NN=C(C=C2)C3=NN=C(C=C3)C4=CC=CC(=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


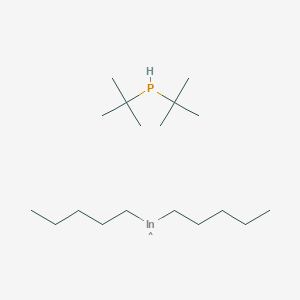
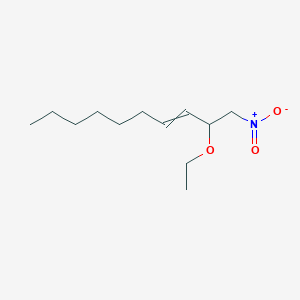
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
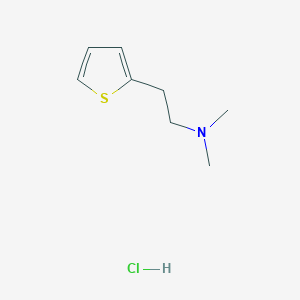
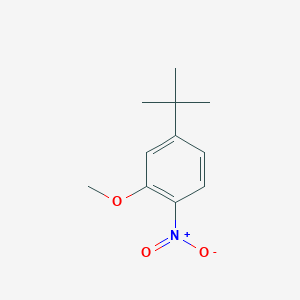
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
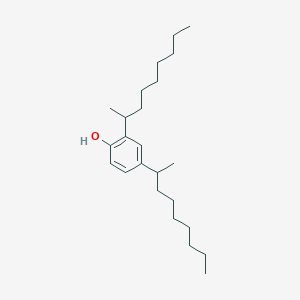




![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
